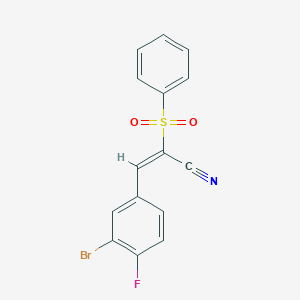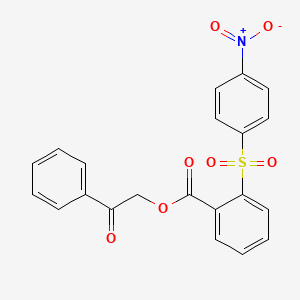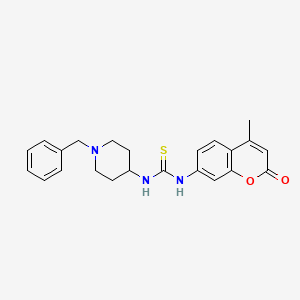
(2E)-3-(3-bromo-4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
Overview
Description
(2E)-3-(3-bromo-4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, a phenylsulfonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the phenylsulfonyl intermediate: This step involves the reaction of a phenylsulfonyl chloride with an appropriate nucleophile to form the phenylsulfonyl intermediate.
Bromination and fluorination: The phenyl ring is then brominated and fluorinated using suitable reagents such as bromine and a fluorinating agent.
Nitrile formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Substitution reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phenylsulfonyl group.
Addition reactions: The nitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Addition reactions: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted phenyl derivatives, while oxidation and reduction reactions can modify the phenylsulfonyl group.
Scientific Research Applications
(2E)-3-(3-bromo-4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
- (2E)-3-(3-bromo-4-chlorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
- (2E)-3-(3-bromo-4-methylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile
Uniqueness
(2E)-3-(3-bromo-4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-bromo-4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2S/c16-14-9-11(6-7-15(14)17)8-13(10-18)21(19,20)12-4-2-1-3-5-12/h1-9H/b13-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUKIEDUGSYHCL-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C=C2)F)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=C(C=C2)F)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-fluorophenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B3623478.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3623489.png)


![2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3623519.png)
![N-(2,4-dimethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B3623526.png)
![6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene](/img/structure/B3623531.png)
![2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3623535.png)
![methyl 3-chloro-6-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B3623542.png)
![N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3623544.png)

![2-{2-chloro-4-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B3623569.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-2-[(4-methylphenyl)thio]-1,3-thiazole](/img/structure/B3623584.png)
![4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(3-methylbutyl)benzamide](/img/structure/B3623591.png)
